6-Nitro-1,3-dihydro-2h-imidazo[4,5-b]pyridin-2-one
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Overview
Description
6-Nitro-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one is a heterocyclic compound that belongs to the imidazo[4,5-b]pyridine family. This compound is characterized by the presence of a nitro group at the 6th position and a carbonyl group at the 2nd position of the imidazo[4,5-b]pyridine ring system. The imidazo[4,5-b]pyridine scaffold is known for its diverse biological activities and has been extensively studied for its potential therapeutic applications.
Mechanism of Action
Target of Action
It is known that imidazole-containing compounds, which include 6-nitro-1,3-dihydro-2h-imidazo[4,5-b]pyridin-2-one, have a broad range of biological activities . They can interact with various biological targets, leading to different therapeutic effects.
Mode of Action
Imidazole-containing compounds are known to interact with their targets in various ways, leading to changes in cellular processes .
Biochemical Pathways
Imidazole-containing compounds are known to influence a variety of biochemical pathways, leading to diverse downstream effects .
Pharmacokinetics
Imidazole-containing compounds are generally known for their high solubility in water and other polar solvents, which can influence their bioavailability .
Result of Action
Imidazole-containing compounds are known to exhibit a wide range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Action Environment
The properties of imidazole-containing compounds, such as their solubility and stability, can be influenced by environmental conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Nitro-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one can be achieved through various synthetic routes. One common method involves the nitration of 1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one derivatives. The nitration reaction is typically carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures (0–5°C) to obtain the mononitro derivative. Further nitration at higher temperatures (60°C) can lead to the formation of dinitro derivatives .
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration processes using continuous flow reactors to ensure efficient heat management and reaction control. The use of mixed acid nitration (a combination of nitric acid and sulfuric acid) is common in industrial settings due to its effectiveness in introducing nitro groups into aromatic compounds.
Chemical Reactions Analysis
Types of Reactions
6-Nitro-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one undergoes various chemical reactions, including:
Nitration: As mentioned earlier, nitration can introduce additional nitro groups into the compound.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reducing agents like tin(II) chloride.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Nitration: Concentrated nitric acid and sulfuric acid at low temperatures.
Reduction: Hydrogen gas with a palladium catalyst or tin(II) chloride in acidic conditions.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Reduction: 6-Amino-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antiviral activities.
Medicine: Explored for its potential as a therapeutic agent in the treatment of diseases such as cancer and infectious diseases.
Industry: Used as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
Similar Compounds
1,3-Dihydro-2H-imidazo[4,5-b]pyridin-2-one: The parent compound without the nitro group.
5-Nitro-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one: A similar compound with the nitro group at the 5th position.
6-Amino-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one: The reduced form of 6-Nitro-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one.
Uniqueness
This compound is unique due to the presence of the nitro group at the 6th position, which imparts distinct chemical and biological properties. The nitro group can undergo various chemical transformations, making this compound a versatile intermediate in organic synthesis. Additionally, the nitro group may contribute to the compound’s biological activity, making it a valuable scaffold for drug discovery and development.
Properties
IUPAC Name |
6-nitro-1,3-dihydroimidazo[4,5-b]pyridin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4N4O3/c11-6-8-4-1-3(10(12)13)2-7-5(4)9-6/h1-2H,(H2,7,8,9,11) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXRRVTZDFUETHB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC2=C1NC(=O)N2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1388050-64-3 |
Source
|
Record name | 6-nitro-1H,2H,3H-imidazo[4,5-b]pyridin-2-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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